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Compound of Interest

Compound Name: Flavoxate-d5

Cat. No.: B15144181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Flavoxate-d5, a deuterated analog of the urinary antispasmodic drug, Flavoxate. This

isotopically labeled compound serves as an invaluable internal standard for the quantitative

analysis of Flavoxate in biological matrices, primarily utilizing Gas Chromatography-Mass

Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The

incorporation of five deuterium atoms onto the phenyl ring offers a distinct mass shift, enabling

precise and accurate quantification in pharmacokinetic and metabolic studies.

Synthesis of Flavoxate-d5
The synthesis of Flavoxate-d5 is a multi-step process that begins with commercially available

deuterated starting materials and culminates in the final esterification to yield the target

molecule. The proposed synthetic pathway involves the formation of a deuterated chalcone,

followed by a Robinson annulation to construct the flavone core, and finally, esterification with

2-(1-piperidinyl)ethanol.

Proposed Synthetic Pathway
A plausible synthetic route for Flavoxate-d5 is outlined below. This pathway is based on

established methods for the synthesis of flavonoids and their deuterated analogs.[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15144181?utm_src=pdf-interest
https://www.benchchem.com/product/b15144181?utm_src=pdf-body
https://www.benchchem.com/product/b15144181?utm_src=pdf-body
https://www.benchchem.com/product/b15144181?utm_src=pdf-body
https://www.benchchem.com/product/b15144181?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31973339/
https://www.mdpi.com/1420-3049/21/3/318
https://orbi.uliege.be/bitstream/2268/15417/1/A028.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Deuterated Chalcone Synthesis Step 2: Flavone Synthesis Step 3: Carboxylic Acid Formation Step 4: Esterification

Benzaldehyde-d5

Chalcone-d5

Claisen-Schmidt Condensation
(aq. NaOH, Ethanol)

2'-Hydroxyacetophenone Chalcone-d5

3-Methyl-2-(phenyl-d5)-4H-chromen-4-one

Oxidative Cyclization
(DMSO, heat)

Iodine 3-Methyl-2-(phenyl-d5)-4H-chromen-4-one

3-Methylflavone-8-carboxylic acid-d5

Oxidation

Potassium Permanganate 3-Methylflavone-8-carboxylic acid-d5

Flavoxate-d5

Fischer Esterification
(H2SO4, Toluene)

2-(1-Piperidinyl)ethanol

Click to download full resolution via product page

Proposed multi-step synthesis of Flavoxate-d5.

Experimental Protocols
Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(phenyl-d5)prop-2-en-1-one (Chalcone-d5)

To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde-d5 (1.0 eq) in

ethanol at room temperature, an aqueous solution of sodium hydroxide (2.0 eq) is added

dropwise.

The reaction mixture is stirred at room temperature for 12-16 hours.

The resulting precipitate is filtered, washed with cold water until the washings are neutral to

litmus, and then washed with cold ethanol.

The crude product is dried under vacuum to yield the deuterated chalcone. The product can

be further purified by recrystallization from ethanol.

Step 2: Synthesis of 3-Methyl-2-(phenyl-d5)-4H-chromen-4-one

A mixture of the synthesized chalcone-d5 (1.0 eq) and iodine (0.1 eq) in dimethyl sulfoxide

(DMSO) is heated at 120-130 °C for 2-3 hours.

After cooling to room temperature, the reaction mixture is poured into ice-cold water.
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The precipitated solid is filtered, washed with a solution of sodium thiosulfate to remove

excess iodine, and then with water.

The crude product is dried and can be purified by column chromatography on silica gel.

Step 3: Synthesis of 3-Methyl-4-oxo-2-(phenyl-d5)-4H-chromene-8-carboxylic acid (3-

Methylflavone-8-carboxylic acid-d5)

The 3-methyl-2-(phenyl-d5)-4H-chromen-4-one (1.0 eq) is suspended in a mixture of pyridine

and water.

The mixture is heated to reflux, and a solution of potassium permanganate (3.0-4.0 eq) in

water is added portion-wise over 2-3 hours.

Refluxing is continued for an additional 4-6 hours until the purple color of permanganate

disappears.

The hot solution is filtered to remove manganese dioxide. The filtrate is cooled and acidified

with hydrochloric acid to precipitate the carboxylic acid.

The precipitate is filtered, washed with cold water, and dried. Recrystallization from a

suitable solvent like ethanol can be performed for further purification.[4]

Step 4: Synthesis of 2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-(phenyl-d5)-4H-chromene-8-

carboxylate (Flavoxate-d5)

A mixture of 3-methylflavone-8-carboxylic acid-d5 (1.0 eq), 2-(1-piperidinyl)ethanol (1.2 eq),

and a catalytic amount of concentrated sulfuric acid in toluene is refluxed using a Dean-Stark

apparatus for 8-12 hours to remove the water formed during the reaction.[5]

After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is

removed under reduced pressure.

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a

saturated sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated to yield crude Flavoxate-d5.

Purification can be achieved by column chromatography on silica gel or by recrystallization.

Quantitative Data
The following table summarizes the expected molecular weights and typical yields for the

synthesis of Flavoxate-d5 and its intermediates.

Compound Molecular Formula
Molecular Weight (
g/mol )

Typical Yield (%)

Benzaldehyde-d5 C₇HD₅O 111.16 -

Chalcone-d5 C₁₅H₇D₅O₂ 231.30 70-80[6]

3-Methyl-2-(phenyl-

d5)-4H-chromen-4-

one

C₁₆H₇D₅O₂ 243.30 60-70

3-Methylflavone-8-

carboxylic acid-d5
C₁₇H₇D₅O₄ 285.31 50-60[7]

Flavoxate-d5 C₂₄H₂₀D₅NO₄ 396.50 65-75[5]

Characterization of Flavoxate-d5
The synthesized Flavoxate-d5 must be thoroughly characterized to confirm its identity, purity,

and isotopic enrichment. The primary analytical techniques employed for this purpose are

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often

coupled with a chromatographic separation method like High-Performance Liquid

Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For Flavoxate-d5, both ¹H and

¹³C NMR spectra are essential.
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¹H NMR: The proton NMR spectrum of Flavoxate-d5 will be significantly different from that

of unlabeled Flavoxate in the aromatic region. The signals corresponding to the five protons

on the phenyl ring (at the 2-position of the flavone core) will be absent or significantly

reduced in intensity. The remaining protons on the flavone core and the piperidinylethyl side

chain will show characteristic chemical shifts and coupling patterns.[8][9][10]

¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the

molecule. The carbons in the deuterated phenyl ring will exhibit triplet splitting due to

coupling with deuterium (C-D coupling), and their chemical shifts might be slightly different

from the non-deuterated analog due to the isotopic effect.[8]

Table of Expected ¹H NMR Chemical Shifts (referenced to Flavoxate HCl in CDCl₃)[9]

Assignment Chemical Shift (ppm)

H-5 ~8.2

H-7 ~7.8

H-6 ~7.5

Phenyl-H (d5) Absent

-OCH₂- ~4.5

-NCH₂- (piperidine) ~2.6

-NCH₂- (ethyl) ~2.8

-CH₂- (piperidine) ~1.6

-CH₂- (piperidine) ~1.4

-CH₃ ~2.2

Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and isotopic purity of

Flavoxate-d5.
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Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M+H]⁺) at m/z

397.5, which is 5 mass units higher than that of unlabeled Flavoxate (m/z 392.5). This

confirms the incorporation of five deuterium atoms.

Isotopic Distribution: The isotopic pattern of the molecular ion peak can be analyzed to

determine the percentage of d5, d4, d3, etc., species, thus providing a measure of the

isotopic enrichment.

Fragmentation Pattern: The fragmentation pattern of Flavoxate-d5 in MS/MS experiments

will be similar to that of Flavoxate, but fragments containing the deuterated phenyl ring will

show a mass shift of +5 Da. Common fragmentation pathways for flavonoids involve retro-

Diels-Alder (RDA) reactions and losses of small molecules like CO.[11][12]

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized Flavoxate-d5. A reversed-

phase HPLC method is typically employed.

Typical HPLC Method Parameters[13]

Parameter Condition

Column C18 (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase

Acetonitrile and water with an additive (e.g.,

formic acid or ammonium acetate) in a gradient

or isocratic elution.

Flow Rate 1.0 mL/min

Detection
UV at a specific wavelength (e.g., 290 nm) or

Mass Spectrometry

Injection Volume 10-20 µL

Column Temperature 25-30 °C

Application of Flavoxate-d5 as an Internal Standard
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Flavoxate-d5 is primarily used as an internal standard in bioanalytical methods for the

quantification of Flavoxate in plasma, urine, or other biological samples. The use of a stable

isotope-labeled internal standard is the gold standard in quantitative LC-MS analysis as it

compensates for variations in sample preparation, injection volume, and matrix effects.[14][15]

Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for a pharmacokinetic study of Flavoxate

using Flavoxate-d5 as an internal standard.[16][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis and Characterization of Flavoxate-d5: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144181#synthesis-and-characterization-of-
flavoxate-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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